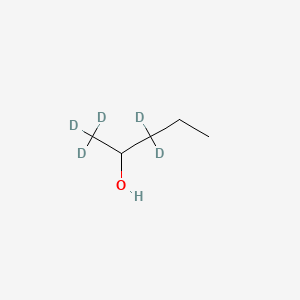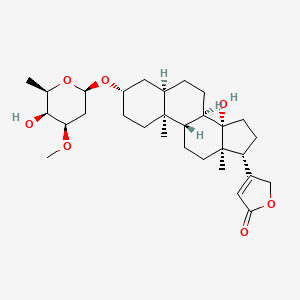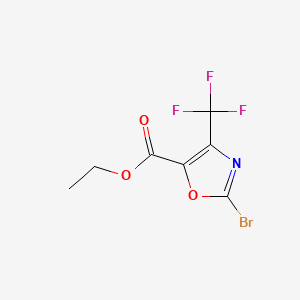
Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate is a chemical compound with the molecular formula C7H5BrF3NO3. It is a pale-yellow to yellow-brown liquid that is used in various chemical reactions and research applications. The compound contains an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of bromine and trifluoromethyl groups makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate typically involves the reaction of ethyl oxazole-5-carboxylate with bromine and trifluoromethylating agents. One common method includes the bromination of ethyl oxazole-5-carboxylate using bromine in the presence of a catalyst such as iron(III) bromide. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic addition: The oxazole ring can participate in electrophilic addition reactions with electrophiles like halogens or acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide or tetrahydrofuran.
Electrophilic addition: Reagents like chlorine, bromine, or sulfuric acid in solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxazole derivatives.
Electrophilic addition: Formation of halogenated or sulfonated oxazole derivatives.
Reduction: Formation of alcohols or amines from the reduction of the oxazole ring.
Scientific Research Applications
Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: As a building block in the development of new drugs with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its reactivity and binding affinity, allowing it to modulate the activity of specific biological pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
- Ethyl 2-fluoro-4-(trifluoromethyl)oxazole-5-carboxylate
- Ethyl 2-iodo-4-(trifluoromethyl)oxazole-5-carboxylate
Uniqueness
Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery and development.
Properties
IUPAC Name |
ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQYPGDMCBJWCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695131 |
Source


|
| Record name | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227934-69-1 |
Source


|
| Record name | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

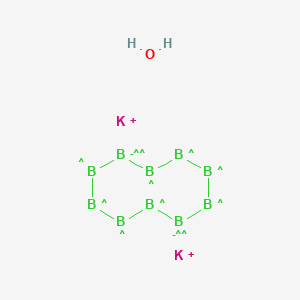
![[(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea](/img/structure/B577320.png)
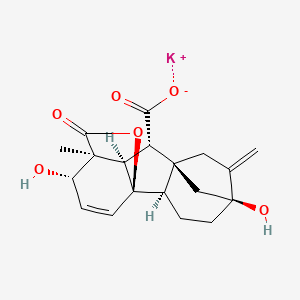

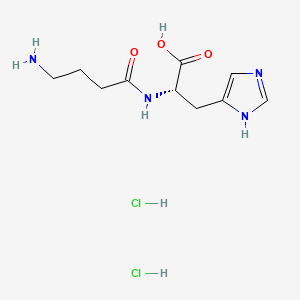

![N-[(4-methylpiperazin-1-yl)methyl]ethanethioamide](/img/structure/B577326.png)
